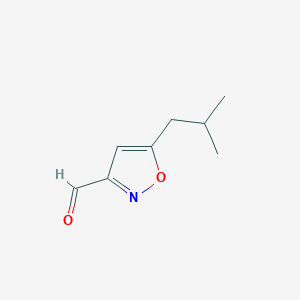

5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde

Description

5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde is a heterocyclic organic compound featuring a 1,2-oxazole core substituted at position 5 with a 2-methylpropyl (isobutyl) group and at position 3 with a carbaldehyde functional group. The compound serves as a versatile scaffold in organic synthesis, particularly in the development of bioactive molecules or functional materials due to its reactive aldehyde moiety and tunable steric/electronic properties .

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

5-(2-methylpropyl)-1,2-oxazole-3-carbaldehyde |

InChI |

InChI=1S/C8H11NO2/c1-6(2)3-8-4-7(5-10)9-11-8/h4-6H,3H2,1-2H3 |

InChI Key |

RAQPCFGNDGNHJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=NO1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and functionalization processes. The exact methods may vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(2-Methylpropyl)-1,2-oxazole-3-carboxylic acid.

Reduction: Formation of 5-(2-Methylpropyl)-1,2-oxazole-3-methanol.

Substitution: Formation of various substituted oxazoles depending on the reagents used.

Scientific Research Applications

5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Substituent : 1-Methylcyclopropyl group (C₄H₅(CH₃))

- Purity: ≥95% (typical for lab-grade materials) .

- Applications : Used as a scaffold for high-throughput synthesis of small molecules, particularly in medicinal chemistry for exploring strained ring systems .

5-(4-Chlorophenyl)-1,2-oxazole-3-carbaldehyde

- Molecular Formula: C₁₀H₆ClNO₂

- Molecular Weight : 207.62 g/mol

- Substituent : 4-Chlorophenyl group (C₆H₄Cl)

- Key Properties :

5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde

- Substituent : 2-Methylpropyl (isobutyl) group (C₄H₉)

- Key Properties :

Comparative Analysis Table

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Features | Applications |

|---|---|---|---|---|---|

| This compound | 2-Methylpropyl | C₈H₁₁NO₂ | 153.18 (calculated) | Electron-donating, moderate steric hindrance | Intermediate for bioactive molecules |

| 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde | 1-Methylcyclopropyl | C₈H₉NO₂ | 151.16 | High steric strain, enhanced reactivity | High-throughput medicinal chemistry |

| 5-(4-Chlorophenyl)-1,2-oxazole-3-carbaldehyde | 4-Chlorophenyl | C₁₀H₆ClNO₂ | 207.62 | Electrophilic carbaldehyde, lipophilic | Hydrophobic drug design |

Research Findings and Implications

- Electronic Effects : Alkyl substituents (e.g., 2-methylpropyl) enhance oxazole ring stability, while aryl groups (e.g., 4-chlorophenyl) increase electrophilicity for targeted reactions .

- Steric Considerations: Cyclopropane-containing analogs exhibit unique reactivity due to ring strain, enabling access to novel chemical space in drug discovery .

- Synthetic Utility : The carbaldehyde group in all three compounds facilitates condensation reactions, making them pivotal in constructing imines, hydrazones, or heterocyclic derivatives .

Notes on Data Limitations

- Further experimental studies or proprietary databases are recommended for comprehensive profiling.

- The comparisons emphasize substituent-driven trends; applications may vary based on additional functionalization or formulation.

Biological Activity

5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity by reviewing relevant studies, synthesizing findings, and presenting data in tabular form.

Chemical Structure and Properties

The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the 2-methylpropyl group at the 5-position of the oxazole ring contributes to its unique chemical properties and potential biological activities.

Antimicrobial Activity

Research indicates that compounds with oxazole rings often exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of various oxazole derivatives against pathogenic strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.8 µg/ml against Candida species, demonstrating their effectiveness in combating fungal infections .

Anticancer Activity

The anticancer potential of oxazole derivatives has been extensively studied. A library of oxazole compounds was evaluated for their antiproliferative effects on human cancer cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colorectal carcinoma). Notably, certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .

The mechanism through which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, crucial for binding to biological macromolecules. This binding can modulate enzyme activity or receptor function, leading to various biological outcomes .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

| 13 | 3.2 | Escherichia coli |

| 14 | 1.6 | Staphylococcus aureus |

Table 2: Antiproliferative Activity against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxazole Derivative A | HeLa | 15 |

| Oxazole Derivative B | HCT-116 | 20 |

| Oxazole Derivative C | HeLa | 10 |

Case Studies

Case Study 1: Anticancer Screening

In a recent study, a series of oxazole derivatives were synthesized and screened for their antiproliferative activity using the MTT assay. The results demonstrated that several compounds significantly inhibited the growth of cancer cells, suggesting that modifications to the oxazole scaffold could enhance anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxazole derivatives against various bacterial strains. The study found that certain derivatives showed promising results in inhibiting bacterial growth, indicating their potential use as therapeutic agents in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde?

- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, a mixture of 2-methylpropyl-substituted precursors and formylating agents (e.g., acetic anhydride or DMF as a formyl donor) can be refluxed in acetic acid with sodium acetate as a catalyst. The product is typically isolated via filtration, washed with solvents (e.g., ethanol, diethyl ether), and recrystallized from a DMF/acetic acid mixture .

- Key Parameters : Reaction time (3–5 hours), temperature (reflux at ~118°C for acetic acid), and molar ratios (1:1.1 substrate-to-formylating agent).

Q. How is the purity and structural identity of this compound verified?

- Methodological Answer :

- Chromatography : HPLC or GC-MS with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95% as per typical synthetic yields) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ ~9.8 ppm (aldehyde proton), δ ~6.5 ppm (oxazole ring protons), and characteristic signals for the 2-methylpropyl group (δ ~1.0–2.5 ppm) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1600 cm⁻¹ (C=N stretch of oxazole) .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent aldehyde oxidation and photodegradation. Stability studies indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can computational methods predict the crystal structure of this compound?

- Methodological Answer : Use the SHELX suite for crystallographic refinement. After obtaining X-ray diffraction data, perform structure solution with SHELXD (direct methods) and refine with SHELXL. Key steps include:

- Data Collection : High-resolution (<1.0 Å) synchrotron data for accurate electron density maps.

- Refinement : Apply anisotropic displacement parameters and validate with R-factor convergence (<5%) .

Q. What strategies are effective for functionalizing the aldehyde group in this compound?

- Methodological Answer :

- Oxadiazole Formation : React with semicarbazide or thiosemicarbazide under acidic conditions (e.g., POCl₃) to form Schiff bases, followed by cyclization to 1,3,4-oxadiazoles. For example, refluxing with hydrazine hydrate yields triazole derivatives .

- Reductive Amination : Use NaBH₃CN or H₂/Pd-C to convert the aldehyde to an amine, enabling further coupling reactions .

Q. How can conflicting spectroscopic data be resolved during characterization?

- Methodological Answer :

- Contradiction Example : Discrepancies in ¹³C NMR signals for the oxazole ring (theoretical vs. observed) may arise from solvent effects or tautomerism.

- Resolution :

Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts.

Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent-induced shifts .

Q. What in vitro assays are suitable for evaluating its bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.